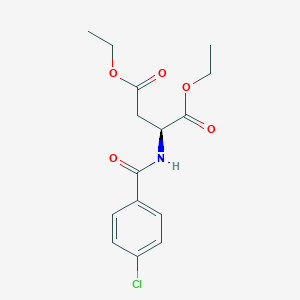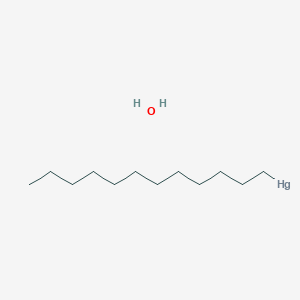
Dodecylmercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylmercury;hydrate is an organomercury compound that consists of a dodecyl group (a twelve-carbon alkyl chain) bonded to a mercury atom, with water molecules associated as hydrates. Organomercury compounds are known for their significant toxicity and are used in various industrial and research applications. The presence of the hydrate indicates that water molecules are integrated into the compound’s structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecylmercury;hydrate can be synthesized through the reaction of dodecyl halides with mercury salts in the presence of a reducing agent. One common method involves the reaction of dodecyl chloride with mercuric chloride (HgCl2) in an aqueous solution, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:
- Temperature: Room temperature to slightly elevated temperatures.
- Solvent: Aqueous or organic solvents like ethanol or methanol.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
- Large-scale reactors to handle the reactants and products.
- Continuous monitoring of reaction conditions to ensure safety and efficiency.
- Purification steps to isolate the desired product from by-products and unreacted materials.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form elemental mercury and dodecane.
Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of mercuric oxide (HgO) and dodecane.
Reduction: Formation of elemental mercury (Hg) and dodecane.
Substitution: Formation of various organomercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecylmercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its toxicological effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.
Industry: Utilized in the production of specialty chemicals and as a preservative in some industrial processes.
Wirkmechanismus
The mechanism of action of dodecylmercury;hydrate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom binds to the sulfur atoms in thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress, cellular damage, and apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound with a single carbon group bonded to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group bonded to mercury.
Uniqueness
Dodecylmercury;hydrate is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organomercury compounds. The presence of the hydrate also affects its solubility and reactivity.
Eigenschaften
CAS-Nummer |
56986-39-1 |
|---|---|
Molekularformel |
C12H27HgO |
Molekulargewicht |
387.93 g/mol |
IUPAC-Name |
dodecylmercury;hydrate |
InChI |
InChI=1S/C12H25.Hg.H2O/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;;1H2 |
InChI-Schlüssel |
WZAHCXUNFLFONW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Hg].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
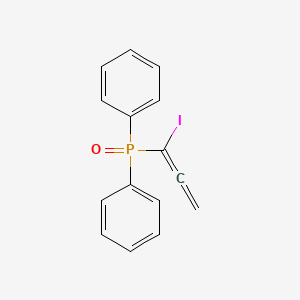
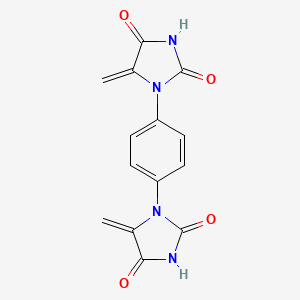
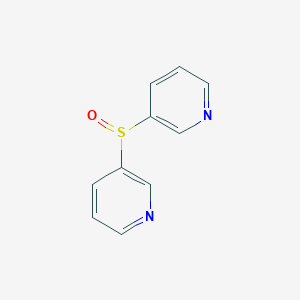
![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)

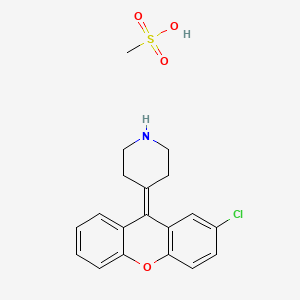
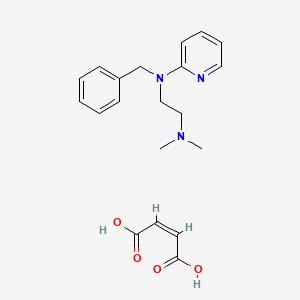
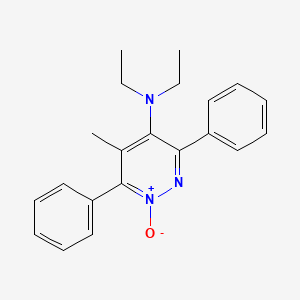
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)

